

AV5124 development for influenza A and B

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AV5124

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An In-Depth Technical Guide to the Development of **AV5124** for Influenza A and B

Introduction

The persistent global health threat posed by seasonal and pandemic influenza underscores the urgent need for novel antiviral therapies. The emergence of drug-resistant variants to existing treatments, such as neuraminidase inhibitors, has further intensified this need.^{[1][2]} A significant breakthrough in influenza therapy was the development of cap-dependent endonuclease (CEN) inhibitors, like baloxavir marboxil, which target a crucial step in viral replication.^{[1][3]} This whitepaper provides a detailed technical overview of the development of **AV5124**, a second-in-class CEN inhibitor, for the treatment of influenza A and B infections. **AV5124**, a structural analogue of baloxavir, has shown promise in preclinical and early clinical studies, demonstrating potent antiviral activity, including against resistant strains.^{[3][4]}

AV5124: Overview and Mechanism of Action

AV5124 is an orally administered prodrug that is metabolized into its active form, AV5116.^{[1][3]} Structurally, **AV5124** is an analogue of baloxavir marboxil (BXM), and its active metabolite AV5116 is an analogue of baloxavir acid (BXA).^[3]

The primary target of AV5116 is the cap-dependent endonuclease (CEN) enzyme located in the polymerase acidic (PA) subunit of the influenza virus polymerase complex.^{[3][5][6]} This enzyme is essential for the initiation of viral mRNA synthesis through a process known as "cap-snatching," where it cleaves the 5' caps from host cell pre-mRNAs to serve as primers for viral transcription.^[6]

AV5116 inhibits this process by binding to the active site of the CEN.[1] The molecule is composed of two key functional parts: a metal-binding group (MBG) that coordinates with manganese ions (Mn^{2+}) in the enzyme's active site, and a bulky hydrophobic group (BHG) that interacts with surrounding amino acids.[3] By blocking the endonuclease activity, AV5116 effectively halts viral gene transcription and replication.[7] This mechanism is distinct from neuraminidase inhibitors, providing an alternative for treating resistant influenza strains.[4][8]

Caption: Mechanism of action of **AV5124**/AV5116. (Max-Width: 760px)

Preclinical Development

The preclinical evaluation of **AV5124** and its active form AV5116 involved extensive in vitro and in vivo studies to determine its antiviral potency, safety profile, and efficacy.

In Vitro Antiviral Activity

The inhibitory activity of AV5116 was assessed against a panel of influenza A and B viruses using plaque-reduction assays in Madin-Darby canine kidney (MDCK) cells.[3] The results demonstrated that AV5116 has nanomolar range potency comparable to baloxavir acid (BXA). [1][3] Notably, AV5116 showed significant potency against influenza strains with reduced susceptibility to BXA, specifically those carrying the I38T substitution in the PA protein.[3][9]

Table 1: In Vitro Activity of AV5116 vs. BXA in Plaque-Reduction Assay

Virus Strain	PA Variant	AV5116 EC ₅₀ (nM)	BXA EC ₅₀ (nM)
Influenza A			
A/California/04/2009 (H1N1)pdm09	I38-WT	0.70 ± 0.10	0.65 ± 0.10
A/California/04/2009 (H1N1)pdm09	I38T	10.1 ± 1.1	25.0 ± 4.1
A/Texas/71/2017 (H3N2)	I38-WT	0.29 ± 0.05	0.25 ± 0.03
A/Texas/71/2017 (H3N2)	I38T	1.8 ± 0.2	3.5 ± 0.7
Influenza B			
B/Brisbane/60/2008	I38-WT	1.9 ± 0.2	2.1 ± 0.3
B/Brisbane/60/2008	I38T	2.5 ± 0.2	2.8 ± 0.3

Data sourced from Ivashchenko et al., 2021.[3]

In Vivo Efficacy in Mouse Model

The efficacy of orally administered **AV5124** was evaluated in BALB/c mice infected with a lethal dose of mouse-adapted influenza A/California/04/2009 (H1N1)pdm09 virus.[3] Treatment with **AV5124** resulted in a dose-dependent increase in survival rates and a reduction in virus-induced weight loss.[3] A single 50 mg/kg dose completely protected the animals from virus-caused death.[1][3]

Table 2: Efficacy of **AV5124** in Influenza A (H1N1) Infected Mice

Treatment Group	Dose (mg/kg)	Survival Rate (%)
Vehicle Control	-	0%
AV5124	20	60%
AV5124	50	100%

Data sourced from Ivashchenko et al., 2021.[1][3]

Safety and Toxicity Profile

Preclinical safety assessments revealed a favorable profile for **AV5124** and AV5116.[1]

- Cytotoxicity: AV5116 exhibited low cytotoxicity in MDCK cells.[1][9]
- Mitochondrial Toxicity: No mitochondrial toxicity was observed.[1]
- Acute Toxicity: In an acute toxicity study, a single oral administration of **AV5124** at a dosage of 2000 mg/kg to healthy CD-1 mice induced no clinical signs of toxicity over a 14-day observation period.[3] Macroscopic examination of major organs revealed no abnormalities. [3] This places **AV5124** in the non-hazardous category 5 according to the Globally Harmonized Classification System.[3]

Clinical Development

AV5124 has progressed into clinical development, with Phase I trials successfully completed. [2][4][8]

- Phase I Studies: Recently concluded Phase I clinical trials demonstrated that **AV5124** has remarkable safety and tolerability in human subjects.[4][7] The blood drug levels achieved after a single oral dose were consistent with potent and sustained virus suppression for several days.[4][8]
- Current Status: The drug is currently in Phase I development for Influenzavirus B infections. [5]
- Future Plans: Based on the excellent safety profile and known potency, **AV5124** is poised to advance into Phase II-III efficacy studies.[4][8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The key experimental protocols used in the development of **AV5124** are summarized below.

Plaque-Reduction Assay

This assay was used to determine the in vitro antiviral activity of the compounds.

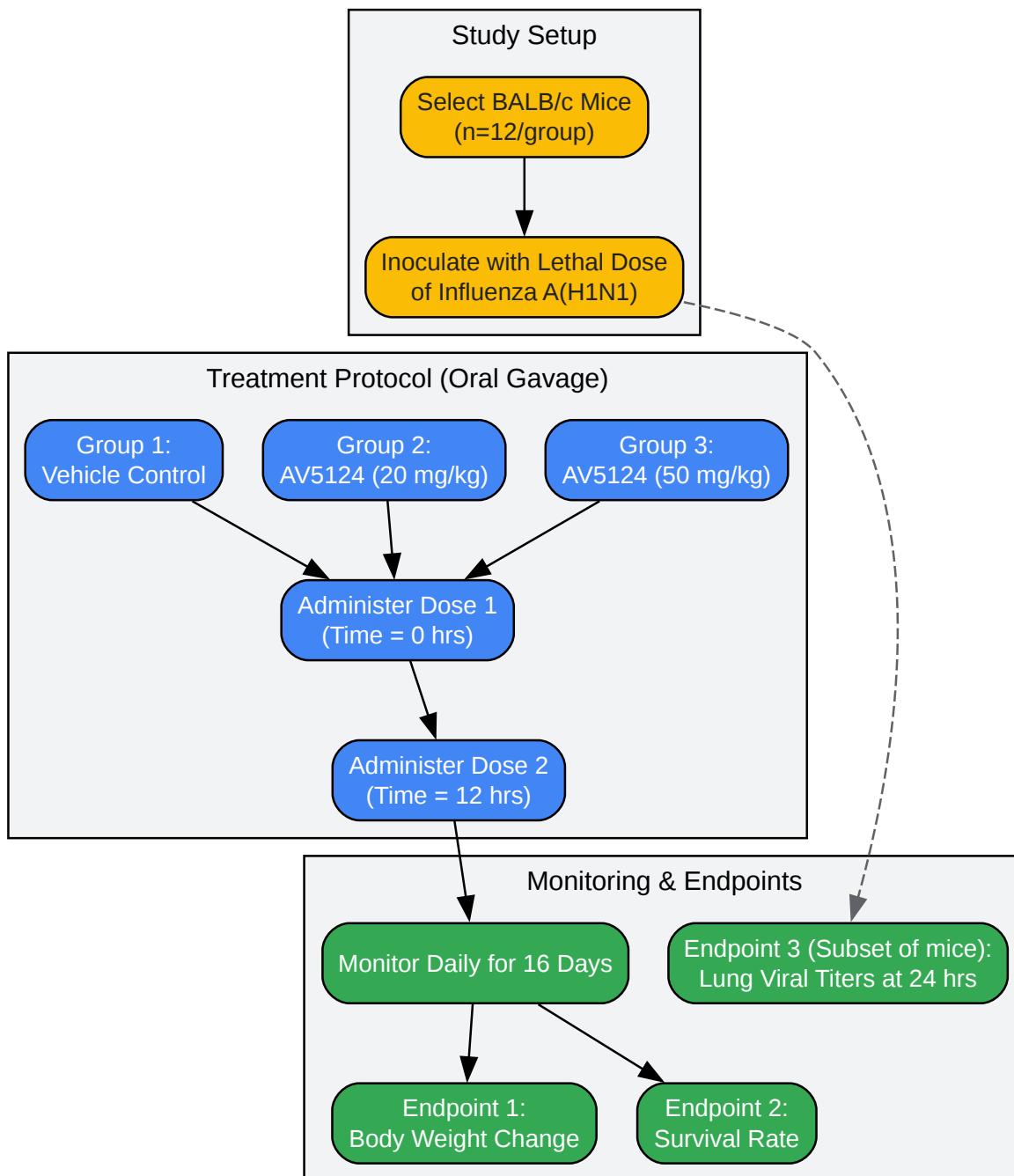
- Cell Culture: Confluent monolayers of Madin-Darby canine kidney (MDCK) cells are prepared in 6-well plates.
- Virus Inoculation: Cells are infected with a specific influenza virus strain at a concentration calculated to produce a countable number of plaques.
- Compound Application: Immediately after infection, the virus inoculum is removed, and the cells are overlaid with agar containing serial dilutions of the test compound (e.g., AV5116 or BXA).
- Incubation: Plates are incubated for 2-3 days at 37°C in a CO₂ incubator to allow for plaque formation.
- Visualization and Analysis: The agar overlay is removed, and cells are stained with crystal violet to visualize the plaques. The number of plaques at each compound concentration is counted.
- EC₅₀ Calculation: The 50% effective concentration (EC₅₀), the concentration of the compound that reduces the number of plaques by 50% compared to the virus control, is calculated using regression analysis.^[3]

In Vivo Mouse Efficacy Study

This protocol assesses the protective efficacy of **AV5124** against a lethal influenza challenge.

- Animal Model: BALB/c mice are used for the study.
- Virus Challenge: Mice are intranasally inoculated with a lethal dose (e.g., 10 MLD₅₀) of a mouse-adapted influenza virus, such as A/California/04/2009 (H1N1)pdm09.^[3]
- Compound Administration: Test compounds (**AV5124**) or a vehicle control (0.5% HPMC) are administered by oral gavage at specified doses (e.g., 20 and 50 mg/kg). The dosing schedule involves single boluses administered immediately and 12 hours after virus inoculation.^[3]

- Monitoring: The animals are monitored daily for 16 days for changes in body weight and survival.[3]
- Viral Load Assessment: A subset of mice from each group is euthanized 24 hours post-inoculation, and their lungs are harvested to determine viral titers, typically by plaque assay on MDCK cells.[3]
- Data Analysis: Survival curves are analyzed using Kaplan-Meier analysis, and statistical significance in weight change and viral titers is determined using appropriate tests like ANOVA.[3]



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Caption: Experimental workflow for the in vivo mouse efficacy study. (Max-Width: 760px)

Acute Toxicity Study

This study evaluates the safety of a high dose of the compound.[3]

- Animal Model: Healthy male CD-1 mice (n=5) are used.[3]
- Compound Administration: A single high dose of **AV5124** (2000 mg/kg) is administered orally as a single bolus in a vehicle like 0.5% hydroxypropyl methylcellulose (HPMC).[3]
- Observation Period: The animals are observed for 14 days.[3]
- Parameters Monitored: Clinical signs of toxicity, changes in body weight, and food/water consumption are recorded.[3]
- Necropsy: At the end of the observation period, animals are euthanized, and major organs (lungs, intestine, kidney, spleen) are excised for macroscopic examination.[3]

Conclusion and Future Directions

AV5124 is a promising second-in-class cap-dependent endonuclease inhibitor with significant potential for the treatment of influenza A and B.[1] Preclinical studies have demonstrated its potent in vitro activity, including against baloxavir-resistant strains, and high efficacy in animal models.[3] The successful completion of Phase I clinical trials has established its safety and tolerability in humans, paving the way for further clinical investigation.[2][7]

Future research will focus on Phase II and III clinical trials to establish the efficacy of **AV5124** in patients with acute uncomplicated influenza. These studies will be critical in determining its clinical utility, optimal dosing, and potential advantages over existing therapies. The development of **AV5124** represents a significant step forward in the fight against influenza, offering a new therapeutic option that could address the challenges of antiviral resistance.[9]

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- To cite this document: BenchChem. [AV5124 development for influenza A and B]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15568406#av5124-development-for-influenza-a-and-b]

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